molecular formula C10H12O4 B12839271 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde

Cat. No.: B12839271
M. Wt: 196.20 g/mol
InChI Key: KPSSHRNLEXOPHK-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde, also known as homosyringaldehyde, is an organic compound with the molecular formula C10H12O4. It is a derivative of syringaldehyde, featuring a phenolic aldehyde structure with two methoxy groups and one hydroxyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction yields a precursor, which can then be further modified to obtain the desired compound .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, such as condensation reactions and catalytic processes, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes, leading to cell damage and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy and hydroxyl groups, along with the aldehyde functionality, make it a versatile compound for various applications in synthesis and research .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)acetaldehyde

InChI

InChI=1S/C10H12O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h4-6,12H,3H2,1-2H3

InChI Key

KPSSHRNLEXOPHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC=O

Origin of Product

United States

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